molecular formula C16H20N4O4S B2920393 (6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2320418-93-5

(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2920393
CAS RN: 2320418-93-5
M. Wt: 364.42
InChI Key: FJOCRVNBKAINBS-UHFFFAOYSA-N
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Description

This compound is a molecule with potential antineoplastic activity . Upon oral administration, it affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles has been synthesized and evaluated for their ALK5 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, and key residues that define the inhibitor pocket include EZH2 SET domain Tyr661, Phe665, Tyr658, and Phe686, the EZH2 SAL region Tyr111 and Met110, and EED residues His213 and Asp237 .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been reported that the combination of replacement of a quinoxalin-6-yl moiety of 6 with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 937.1 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their broad spectrum of antimicrobial properties. They have been studied for their effectiveness against bacteria, fungi, and protozoa. The presence of the imidazole ring in the compound contributes to its potential as an antimicrobial agent, which can be leveraged in the development of new antibiotics and antifungal medications .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. Research into the modulation of inflammatory pathways by these compounds could lead to new therapies for conditions such as arthritis and asthma .

Antioxidant Potential

Imidazole compounds have been evaluated for their antioxidant potential, which is crucial in combating oxidative stress-related diseases. They can act as scavengers for free radicals, thereby protecting cells from damage .

Drug Synthesis

The structural complexity of imidazole-containing compounds allows for the synthesis of a wide range of drugs. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules .

Sensor Development

Imidazole derivatives can be incorporated into sensor technologies due to their reactivity and ability to form complexes with different substances. This compound could be used in the development of gas sensors or biosensors .

Solar Cell Technology

The electronic properties of imidazole derivatives make them suitable for use in solar cell technology. They can be used as hole transporting materials (HTMs) in the fabrication of perovskite solar cells, contributing to the efficiency of these renewable energy devices .

Mechanism of Action

The compound potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . Studies indicate that it mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .

properties

IUPAC Name

(6-methoxypyridin-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-10-7-17-16(19)25(22,23)13-5-8-20(9-6-13)15(21)12-3-4-14(24-2)18-11-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOCRVNBKAINBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

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